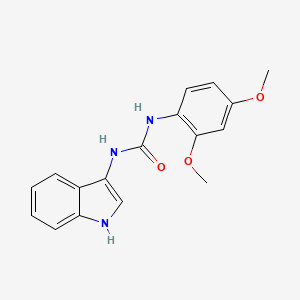

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea

Description

1-(2,4-Dimethoxyphenyl)-3-(1H-indol-3-yl)urea is a urea derivative featuring a 2,4-dimethoxyphenyl group and an indole moiety.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-11-7-8-14(16(9-11)23-2)19-17(21)20-15-10-18-13-6-4-3-5-12(13)15/h3-10,18H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPZQPYOYYWZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 2,4-dimethoxyphenyl isocyanate with 1H-indol-3-amine (Figure 1). The isocyanate is typically synthesized from 2,4-dimethoxyaniline via phosgene or triphosgene treatment.

Key Steps :

- Isocyanate Synthesis :

- Urea Formation :

Advantages : High purity (>95%), scalability.

Challenges : Handling toxic isocyanates; requires strict moisture control.

Carbodiimide-Mediated Coupling

EDC/HOBt Method

An alternative avoids isocyanates by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 2,4-dimethoxyaniline and 1H-indol-3-amine (Figure 2).

Procedure :

- Equimolar amounts of the amines are mixed with EDC and HOBt in DCM.

- Stirred at room temperature for 12–24 hours.

- Yield : 70–75% after recrystallization from ethanol.

Optimization :

- Solvent : DCM > DMF due to reduced side reactions.

- Catalyst : HOBt suppresses racemization and improves efficiency.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. A mixture of 2,4-dimethoxyaniline, 1H-indol-3-amine, and triphosgene in acetonitrile is irradiated at 100°C for 20 minutes, achieving 85% yield.

Solid-Phase Synthesis

Used for combinatorial libraries:

- Resin : Wang resin functionalized with Fmoc-protected 2,4-dimethoxyaniline.

- Coupling : Deprotection with piperidine, followed by HATU-mediated urea formation with indole-3-carboxylic acid.

- Cleavage : TFA/DCM releases the product in 65% yield.

Industrial-Scale Production

Continuous Flow Reactor

A continuous flow system enhances safety for isocyanate synthesis:

- Phosgene Substitute : Triphosgene in a microreactor at 50°C.

- Residence Time : 5 minutes, achieving 92% conversion.

- Downstream Coupling : In-line mixing with 1H-indol-3-amine stream, yielding 88% pure product.

Analytical Characterization

Spectral Data

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H, urea NH), δ 6.8–7.4 (indole ArH) | |

| ¹³C NMR | δ 158.9 (urea C=O), δ 152.1 (OCH₃) | |

| IR | 1650 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H) | |

| HRMS | m/z 341.1372 [M+H]⁺ |

Challenges and Optimization

Common Impurities

- Dimerization : Excess isocyanate leads to biuret formation. Mitigated by slow amine addition.

- Hydrolysis : Moisture degrades isocyanates to amines. Solved using molecular sieves.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be modified by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with modified functional groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Substitution: Formation of substituted urea derivatives with new functional groups.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea-Based Analogs

Inferred from , where a related dimethoxyphenyl-indole ethyl urea (C1) inhibited *Pseudomonas aeruginosa biofilm formation via LasR modulation .

Key Observations:

Methoxy vs. Halo Substituents :

- The dimethoxyphenyl group (electron-donating) in the target compound may enhance solubility and π-π interactions compared to electron-withdrawing chloro/dichloro substituents in analogs .

- Chlorophenyl derivatives (e.g., ) exhibit bacterial growth inhibition, suggesting halogen substituents may favor hydrophobic binding pockets .

Indole Modifications: N-Methylation () likely increases lipophilicity and metabolic stability but reduces hydrogen-bonding capacity . Substituents on the indole nitrogen (e.g., methyl, aminopyridinylmethyl in ) can alter steric bulk and target engagement .

Urea Linkage Flexibility :

- Ethyl-bridged analogs (e.g., ’s C1) may offer conformational flexibility, whereas direct urea linkages (target compound) provide rigidity for precise target binding .

Bioactivity Insights from Related Systems

- Antimalarial Chalcones: highlights (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, where the 2,4-dimethoxy group contributes to 38.16% inhibition of PfFd-PfFNR interaction . This suggests dimethoxy-substituted aromatics may enhance binding to redox-associated targets.

- Biofilm Inhibition: ’s compound C1, containing dimethoxyphenyl and indole moieties, reduced P. aeruginosa biofilm formation by 60% at 50 µM, implicating dimethoxy-indole systems in quorum sensing modulation .

Physicochemical Properties

Table 2: Hypothesized Properties Based on Analogs

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H19N3O3

- Molecular Weight : 325.36 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound is known to inhibit various enzymes involved in cell proliferation and survival, suggesting potential anticancer properties.

- Signal Transduction Modulation : It may alter signal transduction pathways by binding to receptors or other proteins involved in cellular signaling.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example:

- Cell Lines Tested : HepG2 (liver cancer), HCCLM3 (hepatocellular carcinoma)

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent cytotoxicity comparable to established anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

Study on Anticancer Effects

A study published in MDPI explored the anticancer activity of various indole derivatives, including this compound. The findings indicated that the compound significantly induced apoptosis in cancer cells through the activation of caspase pathways.

Mechanistic Insights

Research has shown that the compound affects cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis. This mechanism underscores its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.